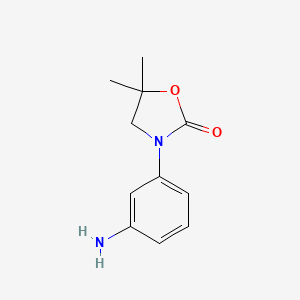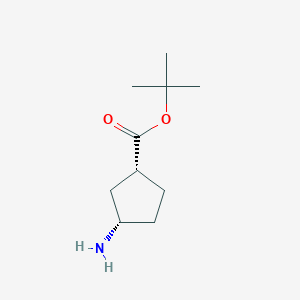
1-(3-hydroxypropyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxypropyl)cyclopropan-1-ol, also known as 3-hydroxypropylcyclopropanol, is a cyclic alcohol with a hydroxypropyl group attached to a cyclopropane ring. It is a synthetic compound that can be used in numerous applications, including as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals. This compound has a range of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Applications De Recherche Scientifique
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, and as an intermediate in the synthesis of other compounds. Additionally, it has been studied for its potential use in drug delivery systems, due to its ability to form stable complexes with drug molecules. It has also been used in the synthesis of polymeric materials, and as a starting material for the synthesis of other cyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol is not yet fully understood. However, it is believed that the hydroxypropyl group helps to stabilize the cyclopropane ring, which increases its reactivity. Additionally, the hydroxypropyl group is believed to increase the solubility of the compound in aqueous solutions, which can be beneficial for certain applications.
Biochemical and Physiological Effects
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of biochemical and physiological effects. It has been shown to possess antifungal and antibacterial activity, and has been studied for its potential use in the treatment of various fungal and bacterial infections. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol has a range of advantages and limitations for lab experiments. One of the main advantages is its low cost and availability, which makes it a popular choice for many laboratory experiments. Additionally, it is relatively easy to synthesize, and can be used in a variety of reactions. However, it is not very soluble in water, which can make it difficult to use in certain applications.
Orientations Futures
The potential future directions for 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol are numerous. One potential direction is the use of this compound in drug delivery systems, as it has been shown to form stable complexes with drug molecules. Additionally, it could be used in the synthesis of polymeric materials, and as a starting material for the synthesis of other cyclic compounds. Furthermore, it could be studied for its potential use in the treatment of various fungal and bacterial infections, as well as its potential use in the treatment of cancer. Finally, it could be further studied for its biochemical and physiological effects, in order to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol is typically done by the reaction of an alkyl halide with a cyclopropanol. The reaction involves the nucleophilic substitution of the halide with the hydroxyl group of the cyclopropanol, resulting in the formation of a 1-(1-(3-hydroxypropyl)cyclopropan-1-olpyl)cyclopropan-1-ol product. This reaction can be catalyzed by strong acids, such as sulfuric acid, or by Lewis acids, such as zinc chloride. The reaction can also be conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-1-2-6(8)3-4-6/h7-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSIMPMYBEPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)cyclopropanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)



![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)
![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)
![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)



